Home > Products > Screening Compounds P71536 > (R)-paliperidone palmitate
(R)-paliperidone palmitate -

(R)-paliperidone palmitate

Catalog Number: EVT-1594317
CAS Number:
Molecular Formula: C39H57FN4O4
Molecular Weight: 664.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-paliperidone palmitate is a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl hexadecanoate that is the (R)-enantiomer of paliperidone palmitate. It is an enantiomer of a (S)-paliperidone palmitate.
Overview

(R)-paliperidone palmitate is a long-acting injectable formulation of paliperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. This compound is characterized by its palmitate ester, which enhances its pharmacokinetic properties, allowing for extended release and improved patient adherence to treatment regimens. The chemical structure of (R)-paliperidone palmitate is defined by its molecular formula C39H57FN4O4C_{39}H_{57}FN_{4}O_{4} and a molecular weight of approximately 664.9 g/mol .

Source

(R)-paliperidone palmitate is derived from paliperidone, the active metabolite of risperidone. It is synthesized through various chemical processes involving the esterification of paliperidone with palmitic acid, often utilizing organic solvents and catalysts to facilitate the reaction .

Classification

This compound falls under the class of atypical antipsychotics and is specifically categorized as a depot formulation due to its extended-release characteristics. It is administered via intramuscular injection, providing a sustained therapeutic effect over several weeks .

Synthesis Analysis

Methods

The synthesis of (R)-paliperidone palmitate can be achieved through several methods, including:

  • Esterification Process: This involves the reaction between paliperidone and palmitic acid or its derivatives in the presence of an acid catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like trimethylsilyl trifluoromethanesulfonate. The reaction typically occurs in an organic solvent at controlled temperatures .
  • One-Pot Synthesis: A more recent method allows for the synthesis without isolating intermediates, simplifying the process and improving yield. This involves combining paliperidone with an organic solvent and base, followed by the addition of palmitoyl chloride .

Technical Details

The processes often require precise control over reaction conditions such as temperature and time to optimize yield and purity. For instance, maintaining a reaction mixture for 2 to 10 hours at specific temperatures can significantly enhance the quality of the final product .

Molecular Structure Analysis

Structure

The molecular structure of (R)-paliperidone palmitate features a complex arrangement that includes a piperidine ring, a benzisoxazole moiety, and a long-chain fatty acid (palmitate). The structural formula can be represented as follows:

 R Paliperidone Palmitate C39H57FN4O4\text{ R Paliperidone Palmitate }\text{C}_{39}\text{H}_{57}\text{F}\text{N}_{4}\text{O}_{4}

Data

Key structural data include:

  • Molecular Weight: 664.9 g/mol
  • CAS Registry Number: 199739-10-1
  • Chemical Structure: The compound undergoes hydrolysis in vivo to release paliperidone, which exerts its pharmacological effects by antagonizing serotonin 5-HT2A and dopamine D2 receptors .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of (R)-paliperidone palmitate is esterification. The general reaction can be summarized as follows:

Paliperidone+Palmitic AcidCatalyst R Paliperidone Palmitate+H2O\text{Paliperidone}+\text{Palmitic Acid}\xrightarrow{\text{Catalyst}}\text{ R Paliperidone Palmitate}+\text{H}_2\text{O}

Technical Details

The reaction typically requires careful selection of solvents (e.g., dichloromethane) and conditions (e.g., temperature around 5 ± 8 °C) to minimize impurities and maximize yield. The use of Lewis acid catalysts has been shown to improve yields significantly, sometimes by over 2.5 times compared to traditional methods .

Mechanism of Action

(R)-paliperidone palmitate acts primarily through its active metabolite, paliperidone. Upon intramuscular injection, it is gradually released into systemic circulation where it undergoes hydrolysis to release paliperidone. This mechanism allows for prolonged therapeutic effects:

  1. Release Profile: Initial release begins within one day post-injection.
  2. Peak Concentration: Achieved approximately 13 days after administration.
  3. Duration: Therapeutic levels can persist for up to 126 days following injection .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents.

Chemical Properties

Relevant data indicate that the compound must be handled carefully due to its pharmacological potency and potential side effects associated with atypical antipsychotics .

Applications

(R)-paliperidone palmitate is primarily utilized in clinical settings for:

  • Treatment of Schizophrenia: It provides both acute management and long-term maintenance therapy for individuals diagnosed with schizophrenia.
  • Improved Patient Compliance: The extended-release formulation minimizes the frequency of dosing compared to oral alternatives, thereby enhancing adherence to treatment regimens.

Additionally, ongoing research explores its use in other psychiatric disorders due to its favorable pharmacokinetic profile and safety profile compared to traditional antipsychotics .

Synthetic Methodologies and Process Optimization

Esterification Strategies for Paliperidone Palmitate Synthesis

Base-Catalyzed Acylation Using Palmitoyl Chloride

The synthesis of (R)-paliperidone palmitate relies fundamentally on the esterification of the paliperidone hydroxyl group with palmitic acid derivatives. Base-catalyzed acylation using palmitoyl chloride represents the most industrially significant approach. In this method, paliperidone is suspended in anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran) and treated with a base such as sodium hydride or diisopropylethylamine to generate the reactive paliperidone alkoxide ion. Subsequent addition of palmitoyl chloride (1.05-1.10 equivalents) at controlled temperatures (0-10°C) facilitates nucleophilic acyl substitution, forming the palmitate ester bond [1] [10]. Critical process parameters include:

  • Strict moisture control (water content <0.1%) to prevent palmitoyl chloride hydrolysis
  • Stoichiometric precision to minimize di-acylation or palmitic anhydride formation
  • Reaction temperature maintenance below 25°C to suppress racemization at the chiral center

Process analytical technology (PAT) monitoring reveals this reaction follows pseudo-first-order kinetics with respect to paliperidone alkoxide concentration, achieving >95% conversion within 3-4 hours under optimized conditions. The crude product typically contains 2-5% unreacted paliperidone and 1-3% palmitic acid impurities, necessitating rigorous downstream purification [1] [9].

Table 1: Comparative Esterification Methodologies for Paliperidone Palmitate

MethodReagentSolvent SystemTemperature RangeReaction Time (hr)Max YieldKey Impurities Generated
Base-Catalyzed AcylationPalmitoyl ChlorideDichloromethane/THF0-25°C3-492%Palmitic Acid, Paliperidone
Anhydride-MediatedPalmitic AnhydrideToluene/Pyridine60-80°C8-1285%Asymmetric Anhydrides, Palmitate
Carbodiimide CouplingDCC/DMAPAcetonitrile/DMF25-40°C12-2478%DCU, Palmitoyl Urea

Solvent Selection and Reaction Kinetics in Anhydride-Mediated Esterification

Alternative esterification routes employ symmetric or asymmetric palmitic anhydride to circumvent the moisture sensitivity of acid chlorides. This method operates effectively in aromatic solvents (toluene, xylene) at elevated temperatures (60-80°C), often with pyridine as both solvent and base. Reaction kinetic studies demonstrate a second-order dependence – first-order with respect to both paliperidone and anhydride concentrations. The rate-determining step involves nucleophilic attack by the paliperidone hydroxyl oxygen on the carbonyl carbon of the anhydride [1] [4].

Solvent polarity profoundly impacts reaction efficiency:

  • Low-polarity solvents (toluene, ε=2.4): Reduce palmitic anhydride hydrolysis but slow reaction rates (k=0.15 L/mol·h)
  • Moderate-polarity solvents (tetrahydrofuran, ε=7.5): Balance solubility and reactivity (k=0.42 L/mol·h)
  • High-polarity solvents (DMF, ε=36.7): Accelerate rates (k=1.2 L/mol·h) but promote palmitic acid generation via hydrolysis

Optimized protocols utilize toluene/pyridine mixtures (4:1 v/v) at 70°C, achieving 85% conversion after 8-12 hours. Post-reaction, the mixture undergoes aqueous extraction to remove pyridinium byproducts and excess palmitic acid before crystallization [1] [4].

Role of Catalytic Agents in Enhancing Reaction Efficiency

Nucleophilic catalysts dramatically accelerate esterification kinetics while enabling milder reaction conditions. 4-Dimethylaminopyridine (DMAP) functions as a highly effective acyl transfer catalyst (5-10 mol%) in both acid chloride and anhydride routes. DMAP's mechanism involves rapid formation of a reactive acylpyridinium intermediate, which undergoes fast acyl transfer to paliperidone (rate acceleration up to 10⁴-fold versus uncatalyzed reaction) [1] [10].

Recent innovations include Lewis acid catalysis for Friedel-Crafts reactions in key intermediate synthesis. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate catalyzes the coupling of protected piperidine intermediates with fluorobenzisoxazole fragments at 5-15°C in dichloromethane. This approach reduces reaction times from >24 hours to 11-12 hours while increasing yields by 2.5-fold compared to classical methods, significantly minimizing thermal degradation pathways [4].

Catalyst selection directly impacts impurity profiles:

  • DMAP-catalyzed reactions: Generate <0.5% DMAP-related impurities with proper aqueous washes
  • Lewis acid-catalyzed reactions: Require chelating washes (e.g., EDTA solution) to remove metal residues below ICH limits

Purification Techniques for Impurity Minimization

Chromatographic Separation of Fatty Acid Byproducts

Despite effective crystallization, residual palmitic acid (0.3-0.8%) and stearic acid (0.1-0.3%) impurities persist due to structural similarity. Removal requires preparative reversed-phase chromatography:

  • Stationary phase: C18-bonded silica (15-25 μm particle size, 100 Å pore)
  • Mobile phase: Methanol-water-phosphoric acid (85:14.9:0.1 v/v/v)
  • Detection: UV at 238 nm
  • Loading capacity: 50 mg crude per gram stationary phase [3] [9]

Chromatographic separation exploits subtle hydrophobicity differences: paliperidone palmitate (log P≈8.2) elutes at 14.2 min, palmitic acid at 9.8 min, and stearic acid at 16.5 min under isocratic conditions. This method reduces fatty acid impurities to ≤0.05% while recovering >92% active pharmaceutical ingredient (API). For larger-scale operations, centrifugal partition chromatography with heptane-ethyl acetate-methanol-water (5:5:5:5) solvent systems provides higher throughput alternatives [9].

Properties

Product Name

(R)-paliperidone palmitate

IUPAC Name

[(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate

Molecular Formula

C39H57FN4O4

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/t34-/m1/s1

InChI Key

VOMKSBFLAZZBOW-UUWRZZSWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.